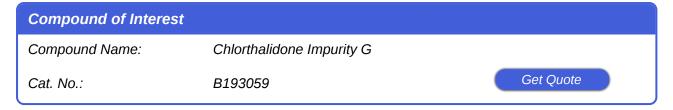


A Comparative Guide to Analytical Methods for Chlorthalidone Impurity Profiling

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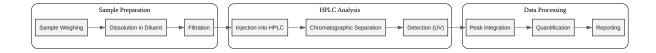


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published analytical methods for the determination of impurities in Chlorthalidone. While a formal inter-laboratory comparison study is not publicly available, this document collates and compares data from independent validation studies to offer insights into method performance and application. The focus is on providing a clear comparison of experimental protocols and performance data to aid in the selection and implementation of appropriate analytical methods for quality control and drug development.

Experimental Workflow for Chlorthalidone Impurity Analysis

The general workflow for the analysis of Chlorthalidone and its impurities using High-Performance Liquid Chromatography (HPLC) involves several key stages, from sample preparation to data analysis and reporting. This process is designed to ensure the accurate identification and quantification of any impurities present in the drug substance or product.



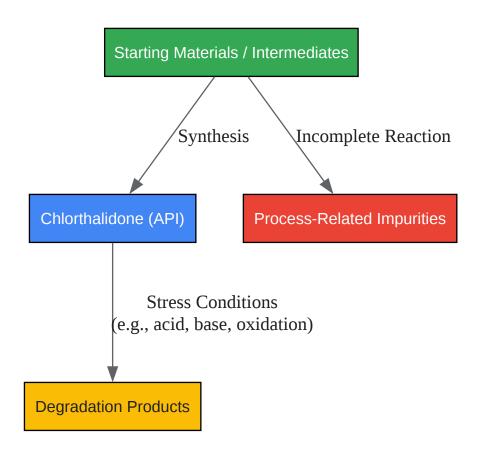


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Caption: General workflow for HPLC analysis of Chlorthalidone impurities.

Logical Relationships of Chlorthalidone and Its Impurities

Impurities in Chlorthalidone can originate from various sources, including the manufacturing process (process-related impurities) and degradation of the active pharmaceutical ingredient (API) over time (degradation products). Understanding the relationship between the API and its impurities is crucial for ensuring drug safety and efficacy.



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Caption: Origin of Chlorthalidone impurities.

Comparison of Published HPLC Methods



The following tables summarize the experimental conditions and performance data from two published reverse-phase HPLC (RP-HPLC) methods for the analysis of Chlorthalidone and its impurities.

Method 1: RP-HPLC for Process-Related and Degradation Impurities

This method was developed for the simultaneous identification and quantification of pharmacopoeia-listed and in-house process- and degradation-related impurities of Chlorthalidone in bulk drug and formulations.[1][2][3][4]

Table 1: Experimental Protocol for Method 1

Parameter	Details	
Column	C8 (250 x 4.6 mm, 5 µm particle size)	
Mobile Phase A	10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (65:35 v/v)	
Mobile Phase B	10 mM Diammonium hydrogen orthophosphate buffer (pH 5.5) and Methanol (50:50 v/v)	
Flow Rate	1.4 mL/min	
Detection Wavelength	220 nm	
Injection Volume	20 μL	
Run Time	60 min	

Table 2: Performance Data for Method 1



Parameter	Chlorthalidone	Stage II Impurity	Stage III Impurity
Linearity Range (μg/mL)	1.0 - 2.8	0.75 - 2.1	0.75 - 2.1
Correlation Coefficient (r²)	0.9978	0.9985	0.9986
LOD (μg/mL)	0.12	0.09	0.09
LOQ (μg/mL)	0.36	0.27	0.27
Accuracy (% Recovery)	NLT 97.0% and NMT 102.0% for API	NLT 97.0% and NMT 102.0% for API	NLT 97.0% and NMT 102.0% for API
Precision (%RSD)	< 2.0%	< 2.0%	< 2.0%

NLT: Not Less Than, NMT: Not More Than

Method 2: RP-HPLC for Simultaneous Estimation with Cilnidipine

This method was developed for the simultaneous estimation of related impurities of Cilnidipine and Chlorthalidone in pharmaceutical formulations.[5]

Table 3: Experimental Protocol for Method 2

Parameter	Details	
Column	Hypersil BDS C18 (250 x 4.6 mm, 5 μm)	
Mobile Phase	Phosphate buffer (pH 4.0) and Acetonitrile (80:20 v/v)	
Flow Rate	1.0 mL/min	
Detection Wavelength	225 nm	
Injection Volume	Not Specified	
Run Time	Not Specified	



Table 4: Performance Data for Method 2

Parameter	Chlorthalidone	Impurity-1	Impurity-2
Linearity Range (μg/mL)	5 - 15	5 - 15	5 - 15
Correlation Coefficient (r)	≥ 0.99	≥ 0.99	≥ 0.99
LOD (μg/mL)	Not Specified	Not Specified	Not Specified
LOQ (μg/mL)	Not Specified	Not Specified	Not Specified
Accuracy (% Recovery)	> 98%	> 98%	> 98%
Precision (%RSD)	< 5%	< 5%	< 5%

Summary of Key Chlorthalidone Impurities

Several impurities of Chlorthalidone have been identified and are monitored to ensure the quality of the drug product. These include process-related impurities and degradation products. [6][7] The European Pharmacopoeia (EP) lists several specified impurities for Chlorthalidone. [6][8] Commercially available reference standards for these impurities are essential for method development, validation, and routine quality control.[6][9]

Experimental Protocols in Detail Method 1: RP-HPLC for Process-Related and Degradation Impurities[1][2][4]

- Instrumentation: A validated RP-HPLC method was developed using a C8 column (250 x 4.6 mm; 5 μm particle size).[1][2]
- Mobile Phase and Gradient: The mobile phase consisted of a buffer solution (10 mM diammonium hydrogen orthophosphate, pH 5.5) and methanol. A gradient elution program was used. Mobile phase A was a 65:35 (v/v) mixture of buffer and methanol, while mobile phase B was a 50:50 (v/v) mixture.[1][3]



- Detection: The analytes were detected at a wavelength of 220 nm.[1][2]
- Flow Rate: The flow rate was maintained at 1.4 mL/min.[1][2]
- Sample Preparation: Standard solutions of Chlorthalidone and its process impurities were prepared in a diluent consisting of buffer, methanol, and sodium hydroxide solution.[2]
- Validation: The method was validated for specificity, limit of detection (LOD), limit of
 quantitation (LOQ), linearity, precision, accuracy, and robustness.[1][2] Stress testing was
 performed under acidic, alkaline, oxidative, thermal, and photolytic conditions to demonstrate
 the stability-indicating nature of the method.[1][2]

Method 2: RP-HPLC for Simultaneous Estimation with Cilnidipine[5]

- Instrumentation: This method utilized a Hypersil BDS C18 column (250 x 4.6 mm; 5 μm).[5]
- Mobile Phase: An isocratic elution was performed with a mobile phase composed of phosphate buffer (pH 4.0) and acetonitrile in an 80:20 (v/v) ratio.[5]
- Detection: The detection wavelength was set to 225 nm.[5]
- Flow Rate: The flow rate was 1.0 mL/min.[5]
- Validation: The method was validated for linearity, precision, accuracy, and robustness.[5] Linearity was established in the range of 5-15 µg/mL for Chlorthalidone and its impurities.[5]

This guide provides a foundational comparison of available methods for Chlorthalidone impurity analysis. For the implementation of any method, it is recommended to refer to the original publications for complete details and to perform in-house verification to ensure suitability for the intended purpose.

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